molecular formula C27H29ClN2O4 B11305578 7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11305578
M. Wt: 481.0 g/mol
InChI Key: XHHWWGNQOGIEPO-UHFFFAOYSA-N
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Description

7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a chloro substituent, and various functional groups such as diethylamino and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps:

    Formation of the Chromeno-Pyrrole Core: The initial step involves the formation of the chromeno-pyrrole core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted coumarin, with an appropriate amine under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylamino Group: The diethylamino group can be attached through a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the chromeno-pyrrole core.

    Addition of the Prop-2-en-1-yloxy Group: The final step involves the addition of the prop-2-en-1-yloxy group, which can be achieved through an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chromeno-pyrrole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromeno-pyrrole core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors. The diethylamino group may facilitate binding to biological targets, while the chromeno-pyrrole core could participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.

    7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(methoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

Uniqueness

The uniqueness of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the chromeno-pyrrole core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H29ClN2O4/c1-4-15-33-20-10-7-9-18(16-20)24-23-25(31)21-17-19(28)11-12-22(21)34-26(23)27(32)30(24)14-8-13-29(5-2)6-3/h4,7,9-12,16-17,24H,1,5-6,8,13-15H2,2-3H3

InChI Key

XHHWWGNQOGIEPO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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